Ethyl (5,6-dimethylpyridin-3-YL)acetate
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Overview
Description
Ethyl (5,6-dimethylpyridin-3-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various applications, including perfumes, flavorings, and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5,6-dimethylpyridin-3-YL)acetate can be synthesized through the esterification reaction between 5,6-dimethylpyridin-3-ylacetic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-dimethylpyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5,6-dimethylpyridin-3-ylacetic acid and ethanol.
Reduction: 5,6-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl (5,6-dimethylpyridin-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (5,6-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties but lacking the pyridine ring structure.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and perfumes.
Ethyl butanoate: Similar to ethyl acetate but with a longer carbon chain, used in similar applications.
Uniqueness
Ethyl (5,6-dimethylpyridin-3-YL)acetate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(5,6-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)9(3)12-7-10/h5,7H,4,6H2,1-3H3 |
InChI Key |
BXCLUIQPIMIUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C(=C1)C)C |
Origin of Product |
United States |
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